2-Ethyl-4-methyl-1,3-pentanediol
Description
This branched diol features ethyl and methyl substituents on a pentanediol backbone, distinguishing it from simpler diols like 2-methyl-1,3-pentanediol (C₆H₁₄O₂) and cyclic acetals such as 2-ethyl-4-methyl-1,3-dioxolane (C₆H₁₀O₂) . Such compounds are commonly utilized in industrial solvents, polymer additives, and bioactive agents .
Properties
IUPAC Name |
2-ethyl-4-methylpentane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-4-7(5-9)8(10)6(2)3/h6-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUABMDVMAFWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C(C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methyl-1,3-pentanediol typically involves the reaction of 2-ethyl-4-methylpentanal with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield the desired diol.
Industrial Production Methods: In an industrial setting, the production of 2-Ethyl-4-methyl-1,3-pentanediol can be scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the catalytic hydrogenation of 2-ethyl-4-methylpentanal in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Types of Reactions:
Oxidation: 2-Ethyl-4-methyl-1,3-pentanediol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in 2-Ethyl-4-methyl-1,3-pentanediol can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 2-Ethyl-4-methylpentanone or 2-Ethyl-4-methylpentanal.
Reduction: 2-Ethyl-4-methylpentane.
Substitution: 2-Ethyl-4-methyl-1,3-pentanediyl dichloride.
Scientific Research Applications
2-Ethyl-4-methyl-1,3-pentanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the preparation of biologically active molecules and as a solvent in biochemical reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).
Industry: 2-Ethyl-4-methyl-1,3-pentanediol is employed in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methyl-1,3-pentanediol involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its role as a solvent or reactant in chemical reactions. In biological systems, it can interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Methyl-1,3-pentanediol (C₆H₁₄O₂)
- Structure : A six-carbon diol with a single methyl group at the 2-position.
- Properties: Lower molecular weight (118.17 g/mol) and higher polarity compared to 2-ethyl-4-methyl-1,3-pentanediol .
- Applications : Used as a ligand in molecular docking studies due to its hydroxyl groups, which facilitate hydrogen bonding with enzymes .
2,4-Dimethyl-1,3-pentanediol (C₇H₁₆O₂)
- Structure : Features methyl groups at the 2- and 4-positions.
- Properties : Intermediate volatility and polarity, as inferred from GC elution order studies .
- Applications : Synthesized via asymmetric aldol reactions for chiral synthesis in pharmaceuticals .
2-Butyl-2-ethyl-1,3-propanediol (C₉H₂₀O₂)
- Structure : Bulkier alkyl substituents (butyl and ethyl) on a propanediol backbone.
- Applications : Effective mosquito repellent, highlighting the role of branched diols in disrupting insect olfactory receptors .
Comparison with Functional Derivatives
2-Ethyl-4-methyl-1,3-dioxolane (C₆H₁₀O₂)
- Structure : Cyclic acetal derived from the condensation of 2-ethyl-4-methyl-1,3-pentanediol with aldehydes.
- Properties : Lower boiling point and higher volatility due to reduced hydrogen bonding .
- Applications : Intermediate in biofuel production (e.g., PrDIOX) via acid-catalyzed reactions of glycerol derivatives .
Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate)
- Structure : Ester derivative of a trimethyl-substituted pentanediol.
- Properties : High boiling point (254°C), low volatility, and compatibility with acrylic emulsions .
- Applications : Widely used as a film-forming agent in waterborne paints, where it enhances polymer coalescence .
TXIB (2,2,4-Trimethyl-1,3-pentanediol diisobutyrate)
- Structure : Fully esterified derivative with two isobutyrate groups.
- Properties : Acts as a plasticizer, reducing polymer rigidity and improving flexibility .
- Applications : Key component in floor polishes, wood preservatives, and oil-drilling muds .
Physicochemical and Functional Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| 2-Ethyl-4-methyl-1,3-pentanediol | C₈H₁₈O₂ | 146.22 | Moderate polarity, branched structure | Potential solvent, polymer precursor |
| 2-Methyl-1,3-pentanediol | C₆H₁₄O₂ | 118.17 | High polarity, natural occurrence | Bioactive ligands, plant extracts |
| 2-Ethyl-4-methyl-1,3-dioxolane | C₆H₁₀O₂ | 114.14 | High volatility, cyclic structure | Biofuel intermediate |
| Texanol | C₁₂H₂₄O₃ | 216.32 | Low volatility, film-forming | Paints, coatings |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
